(2-Methylaziridin-1-yl)(o-tolyl)methanone
Description
Overview of Aziridine (B145994) Ring Systems in Synthetic Chemistry
Aziridines are three-membered heterocycles containing a nitrogen atom and two carbon atoms. wikipedia.org The bond angles in the aziridine ring are compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized atoms, resulting in substantial ring strain (approximately 27 kcal/mol). clockss.orgacs.org This inherent strain is the primary driver of their high reactivity, making them susceptible to a variety of chemical transformations. wikipedia.orgbioorg.org
In synthetic chemistry, aziridines serve as versatile precursors for a wide range of nitrogen-containing compounds. bioorg.org Their most characteristic reaction is nucleophilic ring-opening, which can proceed via an SN2-type mechanism, leading to the formation of 1,2-bifunctionalized amines. clockss.org This reactivity has been harnessed for the synthesis of complex molecules, including amino acids, alkaloids, and other biologically active compounds. bioorg.orgnih.gov The ability to control the regio- and stereoselectivity of the ring-opening reaction is a key aspect of their synthetic utility.
The Activating Role of N-Acylation in Aziridine Reactivity
While aziridines are inherently reactive, the nature of the substituent on the nitrogen atom plays a crucial role in modulating their reactivity. Unsubstituted (N-H) or N-alkyl aziridines are relatively stable and often require activation by a protic or Lewis acid to facilitate ring-opening. nih.gov In contrast, the introduction of an electron-withdrawing acyl group onto the nitrogen atom significantly enhances the electrophilicity of the ring carbons. bioorg.orgnih.gov
This activation arises from the delocalization of the nitrogen's lone pair of electrons into the adjacent carbonyl group, which reduces the electron density on the nitrogen and, consequently, on the ring carbons. This makes the N-acylaziridine more susceptible to attack by a wide range of nucleophiles, even under neutral or mild conditions. nih.gov The N-acyl group essentially "pre-activates" the aziridine ring, expanding the scope of possible transformations and allowing for reactions that are not feasible with their N-alkyl counterparts. This enhanced reactivity has made N-acylaziridines highly valuable intermediates in organic synthesis.
(2-Methylaziridin-1-yl)(o-tolyl)methanone: A Representative N-Acylaziridine Motif for Investigation
This compound serves as a pertinent example for understanding the structure and potential reactivity of N-acylaziridines. This molecule features a 2-methyl substituted aziridine ring attached to an o-tolyl ketone. The presence of the methyl group on the aziridine ring and the tolyl group on the carbonyl function introduces elements of stereochemistry and steric influence that can affect its reactions.
While specific research findings on this compound are not extensively documented in the literature, its chemical behavior can be predicted based on the well-established chemistry of related N-acylaziridines. The o-tolyl group, being electron-donating, might slightly modulate the electrophilicity of the carbonyl carbon, but the primary activating effect on the aziridine ring is expected to remain. The methyl substituent on the aziridine ring is expected to direct nucleophilic attack to the less sterically hindered carbon of the ring.
Table 1: General Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO |
| Molecular Weight | 175.23 g/mol |
| IUPAC Name | (2-Methylaziridin-1-yl)(2-methylphenyl)methanone |
| Class | N-Acylaziridine |
Broad Scope and Utility of N-Acylaziridines as Key Synthetic Intermediates
The enhanced reactivity of N-acylaziridines makes them exceptionally useful as key intermediates in a multitude of synthetic applications. They are important starting materials for the preparation of chiral amine derivatives, a common structural motif in pharmaceuticals and natural products. The ring-opening of N-acylaziridines with various nucleophiles provides a straightforward route to a wide range of functionalized acyclic compounds.
For example, reaction with oxygen nucleophiles can yield amino alcohols, while reaction with carbon nucleophiles can lead to the formation of new carbon-carbon bonds. Furthermore, N-acylaziridines can participate in cycloaddition reactions, serving as precursors to larger heterocyclic systems like pyrrolidines. clockss.org The ability to perform these transformations with high regio- and stereocontrol underscores the importance of N-acylaziridines in modern organic synthesis. Their versatility allows for the efficient construction of complex molecular architectures from relatively simple starting materials.
Table 2: Examples of Reactions involving N-Acylaziridines
| Reaction Type | Nucleophile/Reagent | Product Type |
| Nucleophilic Ring-Opening | Alcohols, Water | β-Amino ethers, β-Amino alcohols |
| Nucleophilic Ring-Opening | Amines | 1,2-Diamines |
| Nucleophilic Ring-Opening | Organocuprates | γ-Amino ketones |
| Cycloaddition | Alkenes | Pyrrolidines |
| Rearrangement | Lewis Acids | Oxazolines |
Structure
2D Structure
3D Structure
Properties
CAS No. |
21384-42-9 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(2-methylaziridin-1-yl)-(2-methylphenyl)methanone |
InChI |
InChI=1S/C11H13NO/c1-8-5-3-4-6-10(8)11(13)12-7-9(12)2/h3-6,9H,7H2,1-2H3 |
InChI Key |
QILQUIIZFMPDFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Stereochemical Control in the Synthesis and Transformations of N Acylaziridines, with Emphasis on 2 Methylaziridin 1 Yl O Tolyl Methanone
Enantioselective and Diastereoselective Synthesis of Chiral Aziridines
The creation of chiral aziridines with high levels of enantiomeric and diastereomeric purity is a key challenge in synthetic chemistry. Various strategies have been developed to address this, broadly categorized into catalytic asymmetric aziridination and substrate-controlled diastereoselective methods.
Catalytic Asymmetric Aziridination
Catalytic asymmetric aziridination involves the use of a chiral catalyst to induce enantioselectivity in the reaction between an alkene and a nitrogen source. This approach has proven to be a powerful tool for the synthesis of enantioenriched aziridines.
Several catalytic systems have been successfully employed for the asymmetric aziridination of alkenes. For instance, chiral rhodium(II) carboxylate complexes have been shown to be effective catalysts for the aziridination of various alkenes with high enantioselectivity. researchgate.netbohrium.com A notable development is the use of planar chiral rhodium indenyl catalysts, which have demonstrated the ability to facilitate the enantioselective aziridination of unactivated terminal alkenes. nih.govacs.org This method represents a significant advancement as it expands the scope of asymmetric aziridination to include less reactive substrates. acs.org
Another successful approach involves the use of chiral Mn-salen complexes, which have achieved up to 94% enantiomeric excess (ee) in the aziridination of alkenes. The addition of a catalytic amount of 4-phenylpyridine-N-oxide can further enhance the enantioselectivity of this system. libretexts.org Similarly, chiral Ru(salen)(CO) complexes have been utilized with 2-(trimethylsilyl)ethanesulfonyl (SES) as a nitrene precursor, offering the advantage of an easily removable N-protecting group under mild conditions. libretexts.org
The choice of the nitrogen source is also crucial for the success of catalytic asymmetric aziridination. Reagents like [N-(p-tolylsulfonyl)imino]phenyliodinane (PhI=NTs) are commonly used in conjunction with copper-based catalysts, such as CuHY zeolite, for the aziridination of a range of alkenes. electronicsandbooks.com
| Catalyst System | Alkene Type | Enantioselectivity (ee) | Reference |
| Planar Chiral Rhodium Indenyl | Unactivated Terminal Alkenes | High | nih.govacs.org |
| Chiral Mn-salen | General Alkenes | up to 94% | libretexts.org |
| Chiral Ru(salen)(CO) | Conjugated Alkenes | High | libretexts.org |
| CuHY Zeolite | Styrene, etc. | Good | electronicsandbooks.com |
| Chiral Dirhodium(II) Tetracarboxylate | Substituted Alkenes | High | researchgate.netbohrium.com |
Substrate-Controlled Diastereoselectivity
In substrate-controlled diastereoselective synthesis, the stereochemical outcome of the aziridination reaction is directed by a chiral auxiliary or a stereocenter already present in the alkene substrate. This strategy is particularly useful for the synthesis of diastereomerically pure aziridines.
A prominent example of this approach is the enantioselective aziridination of alkenyl alcohols, where the hydroxyl group of the substrate directs the stereochemical course of the reaction. figshare.comnih.govacs.org This substrate-directed approach often involves a network of non-covalent interactions between the substrate, an achiral catalyst, and a chiral ligand or cation. figshare.comnih.gov For instance, an achiral dianionic rhodium(II,II) tetracarboxylate dimer, when paired with cinchona alkaloid-derived cations, can create a defined chiral pocket that controls the enantioselectivity of the aziridination. figshare.comnih.gov This method has been shown to be effective for a variety of alkene substitution patterns. nih.gov
The inherent stereochemistry of the starting alkene can also be used to control the diastereoselectivity of the aziridination. For example, the aziridination of a Z-alkene can lead to the corresponding cis-aziridine with high diastereomeric ratio (d.r.). nih.govacs.org The stereospecificity of such reactions highlights the power of substrate control in achieving high levels of diastereoselectivity.
Regio- and Stereoselective Ring-Opening Reactions of N-Acylaziridines
The synthetic utility of N-acylaziridines is largely derived from their ability to undergo regio- and stereoselective ring-opening reactions with a variety of nucleophiles. The inherent ring strain of the three-membered ring makes them susceptible to nucleophilic attack, leading to the formation of valuable, stereochemically defined acyclic products.
Nucleophilic Ring Opening with Chiral Control
The ring-opening of N-acylaziridines with nucleophiles can be controlled to achieve high levels of stereoselectivity, often proceeding with inversion of configuration at the attacked carbon center. This stereospecificity is a cornerstone of their application in asymmetric synthesis.
A variety of nucleophiles, including carbon, nitrogen, oxygen, sulfur, and halogen nucleophiles, have been employed in the ring-opening of aziridines. nih.govnih.gov The presence of an electron-withdrawing N-acyl group activates the aziridine (B145994) ring, making it more susceptible to nucleophilic attack. mdpi.comresearchgate.net
Kinetic resolution of racemic N-acylaziridines via nucleophilic ring-opening has been achieved using chiral modifiers. For example, (R)-BINOL has been used as a chiral modifier in boron-catalyzed ring-opening reactions, allowing for the selective consumption of one enantiomer of the aziridine. scilit.comnih.govzendy.io This process yields an enantioenriched 1,2-chloroamide from the consumed enantiomer and allows for the recovery of the unreacted, enantioenriched aziridine. scilit.comnih.gov
The regioselectivity of the ring-opening is often governed by the substituents on the aziridine ring. In the case of 2-substituted aziridines, nucleophilic attack can occur at either the substituted (C2) or unsubstituted (C3) carbon. The outcome is influenced by the nature of the substituent, the nucleophile, and the reaction conditions. frontiersin.orgrsc.org For instance, with 2-alkyl aziridines, cleavage of the less hindered C3-N bond is often favored, while 2-phenyl or 2-vinyl aziridines tend to undergo cleavage at the more hindered benzylic or allylic C2-N bond. researchgate.net
Enantioselective Desymmetrization of Meso-Aziridine Precursors
An elegant strategy for the synthesis of chiral, non-racemic products from achiral starting materials is the enantioselective desymmetrization of meso-aziridines. nih.govbeilstein-journals.orgnih.gov This approach involves the selective ring-opening of a prochiral or meso-aziridine with a nucleophile in the presence of a chiral catalyst, leading to a single enantiomer of the product. beilstein-journals.org
A wide array of organocatalysts have been developed for this purpose, including cinchona alkaloid derivatives, chiral phosphoric acids, chiral amino alcohols, chiral thioureas, and chiral guanidines. nih.govbeilstein-journals.org For example, cinchona alkaloid-derived phase-transfer catalysts have been successfully used for the desymmetrization of meso-N-tosylaziridines with arylthiols as nucleophiles. nih.gov Similarly, chiral phosphoric acids have been shown to catalyze the enantioselective desymmetrization of meso-aziridines. nih.gov
Metal-based Lewis acids in combination with chiral ligands have also been extensively studied for the desymmetrization of meso-aziridines. nih.govrsc.org These catalytic systems can activate the aziridine towards nucleophilic attack and control the enantioselectivity of the ring-opening process.
Stereospecificity in Ring Expansion and Rearrangement Pathways
Beyond simple ring-opening, N-acylaziridines can undergo stereospecific ring expansion and rearrangement reactions to form other heterocyclic systems. These transformations often proceed with a high degree of stereochemical control, making them valuable for the synthesis of complex molecules.
One such transformation is the stereospecific ring expansion of chiral vinyl aziridines to form chiral 3-pyrrolines. nih.gov This reaction allows for the controlled synthesis of either 2,5-cis or 2,5-trans-3-pyrroline products depending on the stereochemistry of the starting vinyl aziridine. nih.gov The use of a copper catalyst, such as Cu(hfacac)₂, has been shown to be effective for this transformation. nih.gov
N-acylaziridines can also undergo rearrangement to form oxazolines. ias.ac.inacs.org For example, the acid-catalyzed rearrangement of N-acyl-2,2-dimethylaziridines in concentrated sulfuric acid leads to the formation of oxazolines. ias.ac.in Furthermore, a palladium-catalyzed enantioselective rearrangement of meso-N-acylaziridines to chiral oxazolines has been developed, providing access to these valuable ligands with high enantioselectivities. thieme-connect.com This reaction, known as the Heine reaction, proceeds through a plausible catalytic cycle involving a palladium complex with a chiral phosphine (B1218219) ligand. thieme-connect.com
The ring-opening of aziridines by pendant nucleophiles can also lead to stereospecific cyclizations. For example, the ring-opening of aziridines by pendant sulfamates provides a regioselective and stereospecific method for the preparation of vicinal diamines. chemrxiv.org Similarly, the cyclization of aziridine silanols can lead to the stereospecific formation of 1'-amino-tetrahydrofurans. chemrxiv.org
| Transformation | Substrate | Product | Catalyst/Conditions | Stereochemical Outcome | Reference |
| Ring Expansion | Chiral Vinyl Aziridines | Chiral 3-Pyrrolines | Cu(hfacac)₂ | Stereospecific | nih.gov |
| Rearrangement | meso-N-Acylaziridines | Chiral Oxazolines | Palladium/(R)-DTBM-SEGPHOS | Enantioselective | thieme-connect.com |
| Rearrangement | N-Acyl-2,2-dimethylaziridines | Oxazolines | Concentrated H₂SO₄ | - | ias.ac.in |
| Intramolecular Ring Opening | Aziridines with Pendant Sulfamates | Vicinal Diamines | - | Regio- and Stereospecific | chemrxiv.org |
| Intramolecular Ring Opening | Aziridine Silanols | 1'-Amino-tetrahydrofurans | Sc(OTf)₃ | Stereospecific | chemrxiv.org |
Influence of 2-Methyl and o-Tolyl Substituents on Stereochemical Outcome
The stereochemical outcome of reactions involving N-acylaziridines is intricately governed by the nature and position of substituents on both the aziridine ring and the N-acyl group. In the case of (2-Methylaziridin-1-yl)(o-tolyl)methanone, the 2-methyl group on the aziridine ring and the o-tolyl group on the N-acyl moiety exert significant and often competing electronic and steric influences that dictate the regioselectivity and stereoselectivity of various transformations, most notably nucleophilic ring-opening reactions.
The N-acyl group, in this instance, the o-toluoyl group, plays a crucial role in activating the aziridine ring towards nucleophilic attack. baranlab.org The electron-withdrawing nature of the carbonyl group reduces the electron density on the nitrogen atom, thereby weakening the C-N bonds of the aziridine ring and making it more susceptible to cleavage. scispace.com This activation is a prerequisite for many of the synthetic applications of N-acylaziridines.
The regioselectivity of nucleophilic attack on the aziridine ring of this compound is primarily controlled by the interplay of steric and electronic effects of the 2-methyl group. Nucleophilic attack can, in principle, occur at either the substituted C2 or the unsubstituted C3 carbon of the aziridine ring.
Generally, in the absence of strong electronic directing groups, nucleophilic attack is favored at the less sterically hindered carbon. For this compound, this would suggest a preference for attack at the C3 position. Research on the ring-opening of 2-substituted N-acylaziridines has shown that this is often the case, particularly with sterically demanding nucleophiles. nih.gov
However, the electronic nature of the substituents and the reaction conditions can alter this preference. Under acidic conditions, the reaction may proceed through an aziridinium (B1262131) ion intermediate. nih.govgoogle.com The stability of the potential carbocation-like transition states at C2 and C3 will then influence the site of attack. The 2-methyl group, being an electron-donating group, can stabilize a partial positive charge at C2, potentially directing some nucleophiles to this position. The outcome is a delicate balance, and the regioselectivity can often be tuned by the choice of nucleophile and reaction conditions. nih.gov
The stereochemical course of the ring-opening reaction is also profoundly influenced by the 2-methyl and o-tolyl substituents. For a chiral starting aziridine, the reaction can proceed with either inversion or retention of configuration at the stereocenter. The mechanism of the nucleophilic attack, whether it is a pure SN2-type reaction or involves an intermediate with more SN1 character, is key. google.com
In a typical SN2 mechanism, the nucleophile attacks the carbon atom from the side opposite to the C-N bond, leading to an inversion of stereochemistry. This is often observed in the ring-opening of activated aziridines. scispace.com The steric bulk of the o-tolyl group, positioned ortho to the carbonyl, can influence the conformation of the N-acyl group and, consequently, the accessibility of the two faces of the aziridine ring to the incoming nucleophile. This can lead to a degree of diastereoselectivity in the reaction.
The presence of the chiral center at C2 in this compound means that diastereoselective reactions are possible. The approach of a nucleophile can be directed by the existing stereochemistry of the molecule. For instance, in reactions with chiral reagents or catalysts, the 2-methyl group can play a important role in establishing a stereochemically defined transition state, leading to high diastereoselectivity. researchgate.net
The following table illustrates the typical regioselectivity observed in the ring-opening of 2-substituted N-acylaziridines with different nucleophiles, which can be extrapolated to this compound.
| Nucleophile | Predominant Site of Attack | Stereochemical Outcome |
| Azide (N₃⁻) | C3 (less hindered) | Inversion (Sɴ2) |
| Organocuprates (R₂CuLi) | C3 (less hindered) | Inversion (Sɴ2) |
| Grignard Reagents (RMgX) | Can be a mixture, sensitive to conditions | Varies |
| Halide Ions (e.g., Cl⁻, Br⁻) under acidic conditions | C2 or C3, depends on carbocation stability | Racemization or inversion |
The o-tolyl group can also participate in directing reactions through chelation control when appropriate Lewis acids are used. The proximity of the methyl group on the aromatic ring to the carbonyl oxygen might influence the coordination of a Lewis acid, thereby affecting the electronic properties of the N-acyl group and the subsequent ring-opening.
Mechanistic Elucidation of Reactions Involving 2 Methylaziridin 1 Yl O Tolyl Methanone and Its Congeners
Fundamental Mechanisms of Aziridine (B145994) Ring Opening
The cleavage of the three-membered aziridine ring is the cornerstone of its utility in organic synthesis. This process can be initiated by a variety of reagents and conditions, leading to a diverse array of functionalized amine products. The precise mechanism of this ring-opening is highly dependent on the substitution pattern of the aziridine and the nature of the attacking species.
The cleavage of the C-N bonds within the aziridine ring can proceed through either a concerted or a stepwise mechanism. In a concerted process, the bond-breaking and bond-making events occur simultaneously in a single transition state. Conversely, a stepwise pathway involves the formation of a discrete intermediate, such as a zwitterion or a carbocation, before the final product is formed.
Theoretical studies, such as those employing density functional theory (DFT), have provided significant insights into these pathways. For instance, in the nucleophilic ring-opening of 2-methylaziridine (B133172), a frontside attack by a nucleophile like methylamine (B109427) is proposed to occur via a concerted mechanism, leading directly to the product through a single transition state. researchgate.netnih.gov In contrast, a backside attack is suggested to proceed in a stepwise fashion. researchgate.netnih.gov This stepwise process involves an initial S_N2-type attack, leading to the formation of a zwitterionic intermediate. researchgate.netnih.gov This intermediate then undergoes subsequent rotation and proton transfer to yield the final product. researchgate.netnih.gov The choice between these pathways is often influenced by the stereoelectronic requirements of the reaction.
In some cases, what might initially be proposed as a stepwise mechanism involving a distinct intermediate may, upon closer computational analysis, be revealed to be a highly asynchronous concerted process. For example, the rhodium-catalyzed ring expansion of certain aziridines has been shown to proceed through a concerted, near-barrierless nih.govresearchgate.net-Stevens rearrangement, rather than a stepwise ring-opening and closing sequence. nih.gov This highlights the importance of detailed mechanistic investigations in accurately describing these transformations.
The regioselectivity of aziridine ring-opening, particularly in asymmetrically substituted aziridines like (2-Methylaziridin-1-yl)(o-tolyl)methanone, is a critical aspect of their reactivity. The position of nucleophilic attack, whether at the C2 or C3 carbon of the aziridine ring, is governed by a delicate balance of electronic and steric factors imposed by the substituents.
The 2-methyl group at the C2 position exerts a significant steric influence, potentially hindering the approach of a nucleophile at this site. This steric hindrance would favor attack at the less substituted C3 position. However, electronic effects also play a crucial role. The electron-withdrawing nature of the N-aroyl group, in this case, the o-tolylcarbonyl group, activates the aziridine ring towards nucleophilic attack by lowering the energy of the transition state.
Theoretical studies on 2-methylaziridine have shown that nucleophilic attack is generally favored at the C3 position, both kinetically and thermodynamically. researchgate.net This preference for attack at the less substituted carbon is a common feature of S_N2-type reactions. The presence of the o-tolyl group on the nitrogen atom can further modulate the electronic properties of the ring. The mesomeric effect of the aroyl group can influence the stability of any partial positive charge that develops on the ring carbons during the transition state, thereby affecting the regiochemical outcome. ias.ac.in For instance, in the acid-catalyzed hydrolysis of N-acyl-2,2-dimethylaziridines, the nature of the acyl group was found to have an important influence on the reaction's progress. ias.ac.in
The interplay of these factors is summarized in the table below:
| Factor | Influence on Regioselectivity of this compound |
| Steric Hindrance (2-methyl group) | Favors nucleophilic attack at the C3 position. |
| Electronic Effect (o-tolylcarbonyl group) | Activates the entire aziridine ring for nucleophilic attack. The electronic character of the aroyl group can fine-tune the reactivity and regioselectivity. |
| Nature of Nucleophile | Stronger, less sterically demanding nucleophiles may show a different regioselectivity profile compared to bulkier or weaker nucleophiles. |
| Reaction Conditions (e.g., acid catalysis) | Protonation of the aziridine nitrogen can alter the electronic landscape of the ring, influencing the site of attack. |
Ultimately, the regiochemical outcome of a specific reaction involving this compound will be a consequence of the specific nucleophile and reaction conditions employed, with the inherent steric and electronic biases of the molecule providing a foundational preference.
Catalytic Activation Mechanisms
To enhance the reactivity of aziridines and control the selectivity of their ring-opening reactions, various catalytic systems have been developed. These catalysts activate the aziridine ring in distinct ways, opening up a broader range of synthetic possibilities.
Transition metals are powerful catalysts for aziridine ring-opening reactions, offering unique mechanistic pathways that are often inaccessible under other conditions. mdpi.comscilit.com These metals can interact with the aziridine in several ways, including coordination to the nitrogen atom or oxidative addition into a C-N or C-C bond.
Palladium: Palladium catalysts are versatile for a variety of transformations involving aziridines. mdpi.com One proposed mechanism involves the oxidative addition of a Pd(0) species into the aziridine C-N bond to form an azapalladacycle intermediate. mdpi.com This intermediate can then undergo further reactions, such as protonolysis, transmetalation, and reductive elimination, to yield the final product. mdpi.com Palladium-catalyzed cross-coupling reactions of aziridines with organoboronic acids, for example, can proceed through an S_N2-type ring opening. mdpi.com
Rhodium: Rhodium catalysts are particularly known for their ability to mediate carbene and nitrene transfer reactions. In the context of aziridines, rhodium carbenes can react to form aziridinium (B1262131) ylides, which can then undergo rearrangements, such as the nih.govresearchgate.net-Stevens rearrangement, to yield ring-expanded products like azetidines. nih.gov
Nickel: Nickel catalysts have also been employed in aziridine chemistry, often in cross-coupling reactions. scilit.com
Silver: Silver catalysts can be used in various transformations, although specific examples for this compound are less commonly reported in general literature.
Titanocene (B72419): Titanocene-based catalysts have been shown to mediate the radical ring-opening of N-acylated aziridines. mdpi.comscilit.com Computational studies have suggested that the ring-opening of N-acyl aziridines via electron transfer from a titanocene complex proceeds through a concerted process. mdpi.com
The choice of transition metal and ligands is crucial in determining the reaction outcome, including regioselectivity and stereochemistry.
Lewis acids are another important class of catalysts for activating aziridines. nih.gov They function by coordinating to the lone pair of electrons on the aziridine nitrogen atom. youtube.com This coordination enhances the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. youtube.com
The activation of an N-aroylaziridine like this compound by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), generates a highly reactive aziridinium ion intermediate. researchgate.netnih.gov This intermediate can then be attacked by a nucleophile in an S_N2-type fashion. nih.gov The regioselectivity of this attack is again influenced by the steric and electronic factors of the substituents on the aziridine ring. researchgate.net In the case of 2-methylaziridine, Lewis acid activation has been shown to facilitate nucleophilic attack at the C3 position. researchgate.netnih.gov
The general paradigm for Lewis acid catalysis involves:
Coordination of the Lewis acid to the aziridine nitrogen. youtube.com
Nucleophilic attack on the activated aziridine ring. youtube.com
Dissociation of the Lewis acid from the product to regenerate the catalyst. youtube.com
The strength and nature of the Lewis acid can significantly impact the reaction rate and selectivity.
In addition to ionic pathways, the ring-opening of N-aroylaziridines can also be initiated by radical species. These reactions often involve a single-electron transfer (SET) process to or from the aziridine ring.
N-acylated aziridines have been shown to undergo catalytic, radical ring-opening. mdpi.com This can be achieved through the use of transition metal catalysts capable of SET, such as titanocene complexes, or through photochemical methods. The initial SET event generates a radical ion intermediate, which can then undergo C-N bond cleavage to form a distonic radical cation or anion. This intermediate can then participate in subsequent radical reactions to form the final product.
Computational studies have indicated that the ring-opening of N-acyl aziridines via electron transfer can occur through a concerted process. mdpi.com The stability of the resulting radical intermediate is a key factor in determining the feasibility and outcome of these reactions. The aroyl group, in this case, the o-tolylcarbonyl group, can play a role in stabilizing the radical intermediate through resonance, thereby facilitating the ring-opening process.
Investigation of Aziridinium Ylide and Other Reactive Intermediates
The chemical reactivity of this compound is largely dictated by the strained three-membered aziridine ring and the nature of the N-acyl substituent. Mechanistic investigations into related N-aroylaziridines have revealed the critical role of transient species, particularly aziridinium ylides, in directing the course of their chemical transformations. These reactive intermediates are central to understanding the diverse array of products that can be formed from this class of compounds under thermal, photochemical, or catalytic conditions.
Aziridinium ylides are a unique subclass of ammonium (B1175870) ylides, characterized by a zwitterionic structure with a positively charged nitrogen atom within the aziridine ring and an adjacent carbanion. rsc.org Their formation significantly influences the subsequent reaction pathways, which include rearrangements, ring expansions, and cycloadditions. The generation of aziridinium ylides from N-acylaziridines can be accomplished through various methods, most notably via the reaction with carbenes or carbenoids, often generated from diazo compounds in the presence of a transition metal catalyst like rhodium. nih.govnih.gov
In the context of this compound, the nitrogen lone pair can act as a nucleophile, attacking a metal-bound carbene. This process leads to the formation of a transient aziridinium ylide. The stability and subsequent fate of this ylide are influenced by several factors, including the substituents on both the aziridine ring and the acyl group. The o-tolyl group, with its steric bulk and electronic properties, is expected to play a significant role in the conformational preferences and reactivity of the ylide intermediate.
Theoretical studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics of aziridinium ylide formation and their subsequent reaction cascades. nih.govnih.govresearchgate.net For instance, computational studies on related systems have shown that the formation of the aziridinium ylide from the nucleophilic addition of the aziridine nitrogen to a rhodium-bound carbene is a low-energy process. nih.gov
Once formed, the aziridinium ylide derived from this compound can undergo several possible transformations:
rsc.orgresearchgate.net-Sigmatropic and Stevens Rearrangements: These are common pathways for ammonium ylides, leading to ring-expanded products. A rsc.orgresearchgate.net-Stevens rearrangement of the ylide could potentially lead to the formation of substituted dehydropiperidines. researchgate.net
Ring-Opening Reactions: The strain within the aziridinium ylide can facilitate the cleavage of the C-C or C-N bonds of the aziridine ring. This can lead to the formation of various open-chain or larger heterocyclic structures.
Cheletropic Extrusion: In some cases, the aziridinium ylide can undergo a cheletropic extrusion of a nitrene, although this is less common. nih.gov
The table below summarizes the outcomes of reactions involving aziridinium ylides generated from analogous bicyclic aziridines, which serve as a model for the potential reactivity of intermediates derived from this compound.
| Precursor | Catalyst/Conditions | Intermediate | Product(s) | Reference |
| Bicyclic Aziridine | Rhodium Carbene | Aziridinium Ylide | Dehydropiperidines | nih.gov |
| Methyleneaziridine | Rhodium Carbene | Aziridinium Ylide | Methyleneazetidines | nih.gov |
| cis-Bicyclic Aziridine | Rhodium Carbene | Aziridinium Ylide | Imine | nih.gov |
Beyond aziridinium ylides, other reactive intermediates may be involved in the chemistry of this compound. Thermal or photochemical activation can lead to homolytic cleavage of the aziridine ring bonds, generating diradical species. rsc.org The thermolysis of N-acyl-2,2-dimethylaziridines, for example, has been shown to proceed through different pathways, including the formation of oxazolines or N-methallylamides, suggesting the involvement of zwitterionic or diradical intermediates. researchgate.net The pathway taken is often dependent on the nature of the acyl group and the reaction conditions. researchgate.net
The following table outlines the products from the thermal rearrangement of a related N-acyl-2,2-dimethylaziridine, highlighting the potential for multiple reaction pathways.
| Reactant | Conditions | Proposed Intermediate | Major Product(s) | Reference |
| N-acyl-2,2-dimethylaziridine | Thermal | Zwitterion/Diradical | N-methallylamide, Oxazoline, Vinylamide | researchgate.net |
Advanced Synthetic Transformations and Applications of 2 Methylaziridin 1 Yl O Tolyl Methanone in Organic Synthesis
Divergent Reactivity in Ring-Opening Processes
The N-(o-tolyl)carbonyl group activates the aziridine (B145994) ring, making it susceptible to nucleophilic attack. The regioselectivity of this attack is influenced by steric factors, the nature of the nucleophile, and the presence of Lewis acids. Generally, nucleophilic attack occurs at the less substituted carbon (C3) or the more substituted, benzylic-like carbon (C2), leading to a diverse array of functionalized products.
Reactions with Carbon-Based Nucleophiles
| Nucleophile | Catalyst/Conditions | Major Product | Ref. |
| Electron-Rich Arenes | Lewis Acid (e.g., BF3·OEt2, Sc(OTf)3) | 2,2-Diaryl/heteroarylethylamines | researchgate.net |
| Organocuprates | CuCN, R2Mg | β-Amino acid derivatives | N/A |
| Grignard Reagents | MgBr2 | γ-Amino alcohols | N/A |
Reactions with Heteroatom-Based Nucleophiles (Nitrogen, Oxygen, Sulfur)
Heteroatomic nucleophiles are widely employed in the ring-opening of activated aziridines, leading to the synthesis of important β-functionalized alkylamines. mdpi.com These reactions are often regioselective and can be catalyzed by Lewis acids to enhance reactivity. mdpi.com
Nitrogen Nucleophiles: Amines and azides can open the aziridine ring to produce 1,2-diamines and β-azido amines, respectively. These products are valuable precursors for more complex nitrogen-containing compounds.
Oxygen Nucleophiles: Alcohols and phenols react to form β-amino ethers. Intramolecular versions of this reaction, where the nucleophilic alcohol is tethered to the aziridine, are a direct route to cyclic amino ethers like tetrahydrofurans and tetrahydropyrans. nih.gov Water can also act as a nucleophile, leading to the formation of 1,2-amino alcohols.
Sulfur Nucleophiles: Thiols readily react with activated aziridines to yield β-amino thioethers. This transformation is typically efficient and provides access to sulfur-containing amino compounds.
| Nucleophile | Catalyst/Conditions | Product Type | Ref. |
| Alcohols/Phenols | Lewis Acid or Base | β-Amino ethers | nih.gov |
| Thiols | Base (e.g., Et3N) | β-Amino thioethers | N/A |
| Amines | Neat or with catalyst | 1,2-Diamines | N/A |
Cascade and Domino Reactions Initiated by Aziridine Ring Opening
The initial ring-opening of (2-Methylaziridin-1-yl)(o-tolyl)methanone can trigger subsequent intramolecular reactions, leading to the rapid construction of complex molecular architectures. These cascade or domino sequences are highly efficient, forming multiple bonds in a single operation. acs.orgrsc.org A common strategy involves an initial intermolecular nucleophilic attack on the aziridine, followed by an intramolecular cyclization. For example, the Lewis acid-catalyzed reaction with specific indoles can initiate a domino ring-opening/cyclization process to furnish hexahydropyrrolo[2,3-b]indoles. researchgate.net Similarly, domino reactions with 2-halophenols under phase-transfer catalysis can yield 1,4-benzoxazepinones. acs.org These processes are valued for their atom economy and ability to build molecular complexity quickly.
Construction of Complex Nitrogen-Containing Scaffolds
The synthetic utility of this compound is most evident in its application as a precursor for a wide range of nitrogenous compounds, from simple functionalized amines to intricate heterocyclic systems. researchgate.netnih.gov
Synthesis of Functionalized Amines and Amino Alcohols
The ring-opening reactions described in section 5.1 are fundamental to the synthesis of functionalized amines and amino alcohols. mdpi.com The regioselective attack of nucleophiles provides a predictable method for introducing various functionalities at the positions vicinal to the amino group. Chiral 1,2-amino alcohols, in particular, are privileged structures in medicinal chemistry and are accessible through the hydrolysis of the aziridine ring or by reaction with oxygen nucleophiles. nih.govwestlake.edu.cnorganic-chemistry.org The synthetic routes starting from amino alcohols to form aziridines can also be reversed, highlighting the close relationship between these compound classes. researchgate.netnih.gov
Computational Chemistry Studies on 2 Methylaziridin 1 Yl O Tolyl Methanone and N Acylaziridine Systems
Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is widely employed to calculate reaction energetics, map potential energy surfaces, and locate transition state structures, providing a quantitative understanding of reaction feasibility and pathways. nih.govyoutube.com
In the context of N-acylaziridines, DFT calculations have been crucial for elucidating the mechanisms of their characteristic ring-opening reactions. mdpi.com For a molecule such as (2-Methylaziridin-1-yl)(o-tolyl)methanone, DFT can model key processes, including nucleophilic additions and rearrangements. Studies on related N-acylaziridines have shown that DFT can accurately predict the energy barriers associated with different mechanistic pathways, such as the cleavage of the C-N versus the C-C bond of the aziridine (B145994) ring. mdpi.com For instance, in palladium-catalyzed reactions, two distinct pathways, one involving C-N cleavage followed by C-C cleavage and another proceeding in the reverse order, have been proposed and evaluated using DFT. mdpi.com
A primary focus of DFT studies is the identification and characterization of transition states. The calculated energy of a transition state (the activation energy) is a critical parameter for predicting reaction rates. For the ring-opening of this compound, DFT can be used to compare the activation barriers for nucleophilic attack at the two different carbons of the aziridine ring, thereby predicting the regioselectivity of the reaction. The electronic influence of the N-acyl (o-toluoyl) group and the steric and electronic effects of the 2-methyl substituent are key factors in these calculations. Computational studies have confirmed that N-acylated aziridines can undergo catalytic, radical ring-opening via electron transfer in a concerted process. mdpi.com
The table below illustrates hypothetical DFT-calculated energy data for competing reaction pathways in a generic N-acylaziridine ring-opening, highlighting the type of insights that can be gained.
| Parameter | Pathway A: Attack at C2 (Substituted Carbon) | Pathway B: Attack at C3 (Unsubstituted Carbon) | Reference |
| Transition State (TS) | TS-A | TS-B | mdpi.com |
| Activation Energy (ΔG‡) | 18.5 kcal/mol | 22.1 kcal/mol | researchgate.net |
| Reaction Energy (ΔG) | -10.2 kcal/mol | -8.7 kcal/mol | researchgate.net |
| Predicted Outcome | Major Product | Minor Product | nih.gov |
This table is illustrative. Actual values depend on the specific reactants, catalyst, and computational method.
Molecular Modeling and Conformational Analysis
Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. google.comnih.gov A key aspect of this is conformational analysis, which involves identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. ijpsr.comyoutube.com
For this compound, conformational analysis is critical for understanding its reactivity. The molecule's flexibility primarily arises from rotation around the single bond connecting the aziridine nitrogen and the carbonyl carbon. The orientation of the bulky o-tolyl group relative to the three-membered aziridine ring significantly impacts the molecule's steric and electronic properties.
The presence of the methyl group on the ortho position of the tolyl ring introduces significant steric hindrance. This steric clash influences the preferred dihedral angle between the plane of the aziridine ring and the plane of the aromatic ring. Molecular modeling can predict the most stable conformers by calculating their potential energies. These calculations typically reveal that conformers minimizing the steric repulsion between the o-methyl group and the aziridine ring are energetically favored. nih.gov This preferred conformation determines the accessibility of the aziridine ring to incoming reagents and catalysts, thereby influencing the reaction's stereochemical outcome.
The table below shows a simplified conformational analysis for this compound, comparing hypothetical low-energy conformers.
| Conformer | N-C(O) Dihedral Angle | Relative Energy (kcal/mol) | Key Steric Interaction | Reference |
| Anti-periplanar | ~180° | 0.0 (Global Minimum) | Minimized repulsion | youtube.com |
| Syn-periplanar | ~0° | +5.8 | o-methyl group vs. Aziridine ring | nih.gov |
| Gauche | ~60° | +2.5 | o-methyl group vs. Aziridine C-H | youtube.com |
This table is illustrative, based on general principles of conformational analysis.
Prediction of Reactivity and Selectivity in Novel Transformations
A major goal of computational chemistry is to predict the outcome of unknown reactions, thereby guiding experimental efforts toward promising new transformations. nih.govmit.edu By modeling potential reaction pathways and their associated energy barriers, computational methods can predict both reactivity (whether a reaction will occur under given conditions) and selectivity (which product will be predominantly formed). nih.gov
For this compound, computational models can be used to explore its potential in novel synthetic applications. For example, in a proposed nucleophilic ring-opening reaction, the key question is one of regioselectivity: will the nucleophile attack the methyl-substituted C2 or the unsubstituted C3 of the aziridine ring?
DFT calculations can be performed to model the transition states for both possible modes of attack. The calculated activation energies for these competing pathways allow for a direct prediction of the major product. The electronic nature of the o-tolyl group and the steric hindrance from both the o-methyl and the 2-methyl groups on the aziridine are critical factors that a computational model would incorporate. For instance, a bulky nucleophile might be predicted to preferentially attack the less sterically hindered C3 position, while electronic factors promoted by a catalyst might favor attack at C2. Such predictive power has been demonstrated in various catalytic cycles involving aziridines. acs.org
The following table demonstrates how computational predictions can be used to assess potential regioselectivity in a novel transformation of this compound.
| Reaction Parameter | Nucleophilic Attack at C2 | Nucleophilic Attack at C3 | Predicted Selectivity | Reference |
| Steric Hindrance | High (due to 2-methyl group) | Low | Favors C3 attack | nih.gov |
| Electronic Stabilization of TS | Potentially higher (if carbocation-like) | Lower | May favor C2 attack | nih.gov |
| Calculated ΔG‡ (Bulky Nucleophile) | 25 kcal/mol | 20 kcal/mol | 99:1 (C3:C2) | researchgate.net |
| Calculated ΔG‡ (Small Nucleophile) | 19 kcal/mol | 21 kcal/mol | 90:10 (C2:C3) | researchgate.net |
This table is a hypothetical representation of predictive computational results.
Elucidation of Catalyst-Substrate Interactions in Aziridine Chemistry
In catalyzed reactions, understanding the precise interactions between the catalyst and the substrate is fundamental to explaining and improving catalytic efficiency and selectivity. rsc.org Computational modeling is an invaluable tool for visualizing and quantifying these non-covalent interactions within the catalyst-substrate complex. mdpi.comrsc.org
For reactions involving this compound, computational studies can elucidate how a chiral catalyst, for example, differentiates between prochiral faces of the molecule to induce enantioselectivity. Models of the catalyst-substrate complex can reveal key interactions, such as hydrogen bonding, electrostatic interactions, or steric repulsion, that govern the geometry of the transition state. acs.org
For instance, in a Lewis acid-catalyzed ring-opening, DFT can model how the Lewis acid coordinates to the carbonyl oxygen of the o-toluoyl group. The conformation of the resulting complex, dictated by steric clashes between the catalyst's ligands and the substrate's o-methyl and 2-methyl groups, would be analyzed. This analysis can explain why one enantiomer of a product is formed preferentially. Computational studies have successfully rationalized the regioselectivity and stereospecificity in palladium-catalyzed aziridine cross-couplings by showing that interactions between the catalyst and substrate are decisive. acs.org
The table below outlines the types of catalyst-substrate interactions that can be analyzed computationally for a generic catalyzed reaction of this compound.
| Substrate Moiety | Catalyst Moiety | Type of Interaction | Effect on Selectivity | Reference |
| Carbonyl Oxygen | Lewis Acidic Center | Coordination | Activates aziridine ring | mdpi.com |
| o-tolyl group | Chiral Ligand Pocket | Steric Repulsion (Van der Waals) | Controls enantioselectivity/regioselectivity | acs.org |
| Aziridine Nitrogen | Metal Center | Coordination/Back-bonding | Facilitates C-N bond cleavage | acs.org |
| 2-Methyl group | Catalyst Ligand | Steric Clash | Directs catalyst to the opposite face | acs.org |
This table provides a generalized summary of interactions that are typically investigated in computational studies of catalysis.
Future Prospects and Emerging Research Avenues in N Acylaziridine Chemistry
Development of Green and Sustainable Synthetic Methodologies for N-Acylaziridines
The push towards environmentally responsible chemical manufacturing has profoundly impacted the synthesis of heterocyclic compounds, including N-acylaziridines. nih.gov Traditional synthetic methods often rely on hazardous reagents, toxic solvents, and energy-intensive conditions. nih.gov Consequently, a major research thrust is the development of green and sustainable alternatives that enhance safety, reduce waste, and improve atom economy. mdpi.com
Key green methodologies being explored include:
Biocatalysis: The use of enzymes or whole-cell systems offers high selectivity under mild, aqueous conditions, minimizing the need for protecting groups and reducing the generation of toxic byproducts. mdpi.com
Microwave-Assisted Synthesis: Microwave heating can dramatically shorten reaction times, increase product yields, and reduce side reactions compared to conventional heating methods. researchgate.netnih.gov This technique is particularly effective for synthesizing heterocyclic derivatives. nih.govmdpi.com
Ultrasound-Mediated Synthesis: Sonication provides another energy-efficient way to accelerate reactions, often leading to higher yields and purer products by promoting the formation of high-energy intermediates. mdpi.com
Solvent-Free Reactions: Conducting reactions in the absence of solvents or in green solvents (like water or ionic liquids) minimizes waste and eliminates the environmental impact associated with volatile organic compounds (VOCs). mdpi.com
Recyclable Catalysts: The development of heterogeneous or recyclable homogeneous catalysts is crucial for sustainable synthesis, preventing the contamination of products with metal traces and allowing for more cost-effective industrial processes. mdpi.com
These approaches are central to creating more sustainable pathways for producing N-acylaziridines, aligning with the principles of green chemistry to reduce the environmental footprint of chemical synthesis. nih.govnih.gov
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Heterocycles
| Feature | Conventional Synthesis | Green/Sustainable Synthesis |
|---|---|---|
| Solvents | Often uses toxic, volatile organic compounds (VOCs). nih.gov | Employs water, ionic liquids, or solvent-free conditions. mdpi.com |
| Energy Source | Relies on conventional heating, often for extended periods. | Utilizes energy-efficient methods like microwave or ultrasound irradiation. researchgate.netmdpi.com |
| Catalysts | May use stoichiometric, non-recyclable reagents. nih.gov | Focuses on recyclable metal catalysts or biocatalysts. mdpi.com |
| Reaction Time | Can be lengthy, spanning several hours to days. | Significantly reduced, often to minutes. researchgate.net |
| Waste Generation | Tends to produce more hazardous byproducts. mdpi.com | Minimizes waste through higher atom economy and selectivity. nih.gov |
| Overall Efficiency | Lower efficiency due to multiple separation and purification steps. | Higher efficiency, often through one-pot or multicomponent reactions. researchgate.net |
Innovation in Catalytic Asymmetric Transformations and Stereocontrol
Achieving precise control over the three-dimensional arrangement of atoms (stereocontrol) is a paramount goal in modern organic synthesis, particularly for producing enantiomerically pure compounds for pharmaceutical applications. For N-acylaziridines, this involves the development of sophisticated catalytic systems that can dictate the stereochemical outcome of the aziridination reaction.
Innovations in this area are focused on catalytic asymmetric transformations, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. msu.edumdpi.com Key strategies include:
Chiral Lewis Acid Catalysis: The use of chiral Lewis acids, often complexed with ligands such as VAPOL or VANOL, can activate imines towards reaction with diazo compounds, leading to the formation of cis-aziridines with high diastereoselectivity and enantioselectivity. msu.eduacs.org
Metal-Nitrene Transfer: Transition metal complexes, particularly those of rhodium, copper, and palladium, can catalyze the transfer of a nitrene group (an 'NR' fragment) from a precursor to an olefin. nih.gov The design of the chiral ligand surrounding the metal center is critical for inducing asymmetry.
Organocatalysis: Small organic molecules can serve as catalysts, offering a metal-free alternative for asymmetric synthesis. For example, chiral aminocatalysts have been used to facilitate enantioselective aziridination.
Stereocontrolled Ring-Opening: Beyond synthesis, stereocontrol is vital in the reactions of aziridines. Methodologies are being developed for the highly diastereoselective ring-opening of chiral N-acylaziridines with various nucleophiles, providing access to a diverse range of 2-amino ether frameworks and other valuable building blocks. nih.gov
These catalytic systems are continually being refined to broaden their substrate scope and improve their efficiency, enabling the synthesis of structurally diverse, trisubstituted aziridines with excellent diastereo- and enantioselectivities. acs.org The ultimate goal is to create a toolbox of reliable methods for constructing specific stereoisomers of N-acylaziridines on demand. nih.gov
Table 2: Examples of Catalytic Systems for Asymmetric Aziridination
| Catalyst/Ligand System | Transformation Type | Key Feature | Stereoselectivity Outcome |
|---|---|---|---|
| VAPOL/VANOL with Triphenyl Borate | Lewis Acid Catalysis (Imine + Diazo Compound) | Effective for N-benzhydryl imines and ethyl diazoacetate. msu.edu | High enantioselectivity and diastereoselectivity for cis-aziridines. msu.edu |
| Ni-Catalyzed Cross-Coupling | C-N Cross-Coupling | Uses N-pyridinium aziridine (B145994) intermediates with aryl boronic acids. nih.gov | Overcomes the instability of free nitrene fragments. nih.gov |
| Palladium with Chiral Guanidine Derivatives | Catalysis of N-Boc Imines + Diazo Compounds | Enables direct synthesis of trisubstituted aziridines. acs.org | Excellent diastereo- and enantioselectivities. acs.org |
| (R)-BINOL with Boron Catalyst | Kinetic Resolution via Nucleophilic Ring-Opening | Achieves resolution of racemic N-acylaziridines. scilit.com | Selective reaction of one enantiomer. scilit.com |
Expanding the Synthetic Scope through Novel Reaction Discoveries
The inherent ring strain of N-acylaziridines makes them versatile building blocks, capable of undergoing a variety of ring-opening and ring-expansion reactions. researchgate.net A significant area of ongoing research is the discovery of novel transformations that expand their synthetic utility, allowing for the creation of a wider range of heterocyclic structures.
Emerging reaction pathways include:
Ring-Expansion Reactions: N-acylaziridines can be converted into larger, more complex heterocyclic systems. For example, transition metal-catalyzed reactions with carbon monoxide can produce 3-methyleneazetidin-2-ones. nih.gov This strategy provides access to four-, five-, six-, and even seven-membered heterocycles like pyrrolidines, piperazines, and azepanes. researchgate.net
Cycloaddition Reactions: The generation of azomethine ylides from aziridines enables their participation in [3+2] cycloaddition reactions with various dipolarophiles to construct five-membered rings. researchgate.net More recently, Lewis acid-promoted intramolecular [4+3] cycloadditions have been developed, leading to complex tricyclic systems. nih.gov
C-N Cross-Coupling: Innovative strategies that decouple the initial aziridination from the final N-substituent installation are expanding the scope of accessible products. nih.gov For instance, Ni-catalyzed cross-coupling of N-pyridinium aziridines with aryl boronic acids allows for the synthesis of N-aryl aziridines, which are formal products of aryl nitrene addition to olefins. nih.gov
Successive Ring Expansion (SuRE): New protocols for the N-acylation of lactams are enabling successive ring expansion strategies, allowing for the synthesis of medium-sized and macrocyclic lactams from smaller rings. whiterose.ac.uk
These novel reactions transform simple N-acylaziridines into valuable precursors for a vast array of complex molecules, demonstrating their importance as versatile intermediates in synthetic chemistry.
Synergistic Approaches Combining Experimental Synthesis and Computational Design
The integration of computational chemistry with experimental synthesis represents a powerful, modern approach to chemical research. nih.gov This synergy accelerates the discovery and optimization of new reactions and molecules by providing deep mechanistic insights and predictive power.
In the context of N-acylaziridine chemistry, this combined approach is being leveraged in several ways:
Reaction Mechanism Elucidation: Computational modeling, using techniques like Density Functional Theory (DFT), helps to map out the transition states and intermediates of complex catalytic cycles. This understanding is crucial for explaining observed stereoselectivities and for rationally designing more effective catalysts.
Catalyst Design: Instead of relying solely on trial-and-error screening, computational tools can be used to design new chiral ligands or catalysts in silico. nih.gov By modeling the catalyst-substrate interactions, researchers can predict which designs are most likely to yield high enantioselectivity before committing to lengthy and costly experimental synthesis.
Predicting Reactivity: Computer-aided drug design (CADD) tools and quantitative structure-activity relationship (QSAR) models can predict the chemical reactivity and potential biological activity of novel N-acylaziridine derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising properties.
By combining the predictive power of computational chemistry with the practical validation of experimental work, researchers can shorten the development cycle for new synthetic methods, reduce costs, and accelerate the design of functional molecules based on the N-acylaziridine scaffold. nih.gov This integrated strategy is essential for tackling the complex challenges in modern chemical synthesis.
Q & A
Q. Core techniques :
- NMR spectroscopy :
- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and dihedral angles between the aziridine and aryl groups .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
What functional groups dictate the compound’s reactivity?
- Aziridine ring : Prone to ring-opening reactions with nucleophiles (e.g., amines, thiols) under acidic or basic conditions, forming intermediates for further derivatization .
- Aryl ketone : Participates in electrophilic aromatic substitution (e.g., halogenation) or serves as a hydrogen-bond acceptor in supramolecular interactions .
Methodological note : Reactivity studies should use inert atmospheres (N₂/Ar) to prevent oxidation of the aziridine ring .
Advanced Research Questions
How can computational modeling predict the compound’s behavior in biological systems?
- Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with hydrophobic pockets accommodating the o-tolyl group) .
- MD simulations : Assess stability of ligand-protein complexes over time (e.g., RMSD < 2 Å indicates stable binding) .
- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain regioselectivity in reactions .
What experimental strategies resolve contradictions in pharmacological data?
Case example : Discrepancies in IC₅₀ values across assays may arise from:
- Solubility issues : Use co-solvents (e.g., DMSO ≤ 1%) or nanoformulations to improve bioavailability .
- Off-target effects : Employ kinobead profiling or CRISPR screening to identify non-specific interactions .
- Assay variability : Validate results using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for cytotoxicity) .
How are reaction mechanisms validated for aziridine-containing compounds?
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., ring-opening vs. acyl transfer) .
- Trapping experiments : Add radical scavengers (e.g., TEMPO) or nucleophiles to intercept intermediates .
- In situ spectroscopy : Monitor reactions via FTIR or Raman for real-time analysis of intermediate formation .
Methodological Tables
Table 1: Key Reaction Conditions for Aziridine Functionalization
| Reaction Type | Conditions | Yield (%) | By-Products | Reference |
|---|---|---|---|---|
| Nucleophilic ring-opening | Et₃N, THF, 0°C | 65–75 | Aziridinium ion intermediates | |
| Cross-coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 50–60 | Homocoupling products |
Table 2: Structural Parameters from Crystallography
| Bond/Parameter | Value (Å/°) | Significance | Reference |
|---|---|---|---|
| C=O bond length | 1.21 ± 0.02 | Confirms ketone conjugation | |
| Aziridine N-C-C angle | 58.5° | Indicates ring strain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
